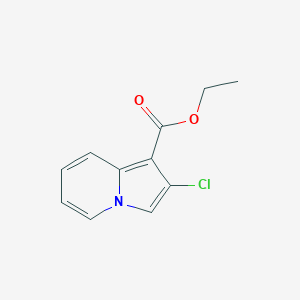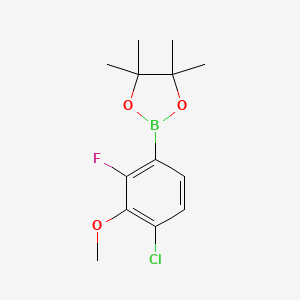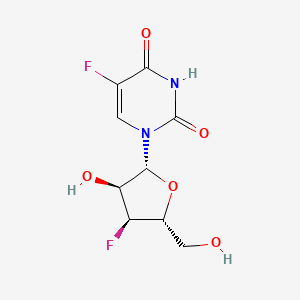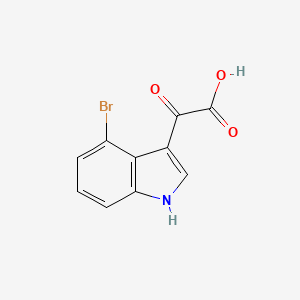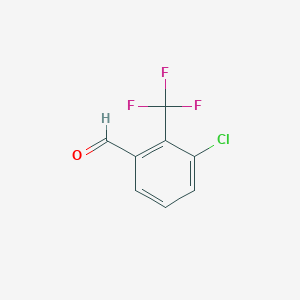
3-Chloro-2-(trifluoromethyl)benzaldehyde
説明
3-Chloro-2-(trifluoromethyl)benzaldehyde is a substituted benzaldehyde . It has a linear formula of ClC6H3(CF3)CHO . The molecular weight of this compound is 208.56 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-(trifluoromethyl)benzaldehyde consists of a benzene ring substituted with a chlorine atom, a trifluoromethyl group, and an aldehyde group . The InChI key for this compound is KUNCMOAFNYLOSC-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-2-(trifluoromethyl)benzaldehyde are not available, similar compounds have been used in various reactions. For instance, 2-Chloro-5-(trifluoromethyl)benzaldehyde has been used as a reactant in the synthesis of imidazoquinolinoacridinone derivatives .Physical And Chemical Properties Analysis
The compound has a melting point of 37-43 °C . It has a molar refractivity of 38.0±0.3 cm^3 . The SMILES string for this compound is FC(F)(F)c1cccc(C=O)c1Cl .科学的研究の応用
Organic Synthesis
“3-Chloro-2-(trifluoromethyl)benzaldehyde” is a key intermediate in organic synthesis . It’s used in the preparation of various organic compounds due to its trifluoromethyl group and the aldehyde group, which are reactive and can undergo a variety of chemical reactions.
Preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates
This compound has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates . These are a class of compounds that have potential applications in medicinal chemistry.
Preparation of Methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate
“3-Chloro-2-(trifluoromethyl)benzaldehyde” is also used in the synthesis of methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via the Wittig-Horner reaction . This compound is a type of styrene derivative, which are important in polymer chemistry.
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.
Pharmaceutical Industry
Due to its reactivity, “3-Chloro-2-(trifluoromethyl)benzaldehyde” is used in the pharmaceutical industry for the synthesis of various drugs . The trifluoromethyl group is a common motif in many pharmaceuticals, and the aldehyde group can be easily modified, making it a versatile building block.
Material Science
In material science, “3-Chloro-2-(trifluoromethyl)benzaldehyde” can be used in the synthesis of novel materials . The trifluoromethyl group imparts unique properties to these materials, such as increased stability and altered electronic properties.
Safety and Hazards
作用機序
Target of Action
3-Chloro-2-(trifluoromethyl)benzaldehyde is a chemical compound that primarily targets the respiratory system
Mode of Action
It is known that the compound can cause irritation to the respiratory system , suggesting that it may interact with receptors or enzymes in the respiratory tract
Biochemical Pathways
Given its observed effects on the respiratory system , it is plausible that it may influence pathways related to inflammation or immune response.
Result of Action
The primary observed effect of 3-Chloro-2-(trifluoromethyl)benzaldehyde is irritation to the respiratory system . This suggests that the compound may induce an inflammatory response, leading to symptoms such as coughing, wheezing, or difficulty breathing.
特性
IUPAC Name |
3-chloro-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKDFQDBMHPWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(trifluoromethyl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



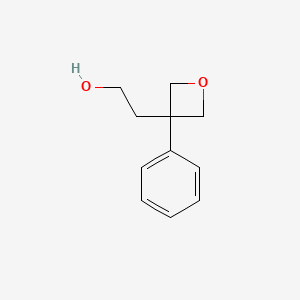
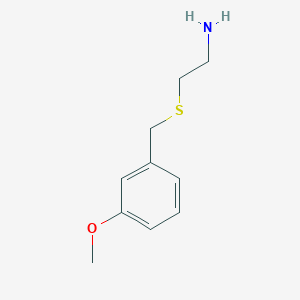
![tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate](/img/structure/B3213672.png)

![5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3213698.png)
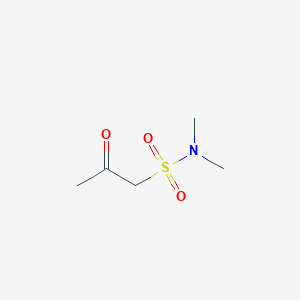
![Thieno[2,3-d]-isoxazole-3-acetic acid](/img/structure/B3213711.png)

![Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B3213732.png)

